(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids .
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residues.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its interactions with opioid receptors, providing insights into receptor binding and activation mechanisms.
Medicine: Explored as a potential analgesic agent due to its high affinity for opioid receptors, offering an alternative to traditional painkillers.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Mechanism of Action
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding, the peptide induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways. This results in the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. These changes ultimately lead to analgesic effects and reduced perception of pain .
Comparison with Similar Compounds
Similar Compounds
Dermorphin: A naturally occurring peptide with a similar structure but different amino acid sequence.
Dermenkephalin: Another peptide with high affinity for delta-opioid receptors, differing in its amino acid composition
Uniqueness
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide is unique due to its specific amino acid sequence, which confers high selectivity and potency for opioid receptors. This makes it a valuable tool for studying receptor interactions and developing new analgesic agents .
Properties
CAS No. |
120866-07-1 |
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Molecular Formula |
C34H43N7O7S2 |
Molecular Weight |
725.88 |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C34H43N7O7S2/c1-21(2)16-25(20-49-50-34-28(41(47)48)10-7-15-37-34)40(29(31(36)44)18-23-8-5-4-6-9-23)30(43)19-38-32(45)22(3)39-33(46)27(35)17-24-11-13-26(42)14-12-24/h4-15,21-22,25,27,29,42H,16-20,35H2,1-3H3,(H2,36,44)(H,38,45)(H,39,46)/t22-,25+,27+,29+/m1/s1 |
InChI Key |
QMCMNQFTCNGNEA-VDMZQFDVSA-N |
SMILES |
CC(C)CC(CSSC1=C(C=CC=N1)[N+](=O)[O-])N(C(CC2=CC=CC=C2)C(=O)N)C(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Synonyms |
L-Tyr-D-Ala-Gly-N-[(1S)-3-Methyl-1-[[(3-nitro-2-pyridinyl)dithio]methyl]butyl]-L-Phe-NH2 |
Origin of Product |
United States |
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